molecular formula C21H22ClN3O3S B14095511 2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-cyclohexyl-N-methylacetamide

2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-cyclohexyl-N-methylacetamide

Cat. No.: B14095511
M. Wt: 431.9 g/mol
InChI Key: XVWBPWLZZMLLOV-UHFFFAOYSA-N
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Description

This compound features a thieno[3,2-d]pyrimidine-2,4-dione core substituted at the 3-position with a 3-chlorophenyl group and at the 1-position with an N-cyclohexyl-N-methylacetamide side chain. The 3-chlorophenyl moiety may enhance target binding through hydrophobic interactions, while the bulky cyclohexyl-methyl group in the acetamide side chain likely influences solubility and membrane permeability.

Properties

Molecular Formula

C21H22ClN3O3S

Molecular Weight

431.9 g/mol

IUPAC Name

2-[3-(3-chlorophenyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-cyclohexyl-N-methylacetamide

InChI

InChI=1S/C21H22ClN3O3S/c1-23(15-7-3-2-4-8-15)18(26)13-24-17-10-11-29-19(17)20(27)25(21(24)28)16-9-5-6-14(22)12-16/h5-6,9-12,15H,2-4,7-8,13H2,1H3

InChI Key

XVWBPWLZZMLLOV-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCCCC1)C(=O)CN2C3=C(C(=O)N(C2=O)C4=CC(=CC=C4)Cl)SC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-cyclohexyl-N-methylacetamide typically involves multi-step organic reactions. One common method starts with the preparation of the thienopyrimidine core, which is achieved through the cyclization of appropriate thiourea derivatives with α,β-unsaturated carbonyl compounds under acidic conditions. The chlorophenyl group is then introduced via electrophilic aromatic substitution reactions. The final step involves the acylation of the thienopyrimidine intermediate with N-cyclohexyl-N-methylacetamide under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-cyclohexyl-N-methylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-cyclohexyl-N-methylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of novel materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-cyclohexyl-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target enzyme, inhibiting its activity and thereby modulating the biochemical pathways involved. This inhibition can lead to therapeutic effects, such as reduced inflammation or inhibition of cancer cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with the target molecule, allowing comparative analysis of substituent effects and functional group contributions.

Table 1: Structural and Functional Comparisons

Compound Name / Evidence ID Core Structure Key Substituents Functional Groups Molecular Weight (g/mol) Notable Properties
Target Compound Thieno[3,2-d]pyrimidine-2,4-dione - 3-Chlorophenyl at C3
- N-Cyclohexyl-N-methylacetamide at C1
Dione (2,4-dioxo), Chloro, Acetamide ~448.89* High lipophilicity (cyclohexyl group), potential kinase inhibition
: 2-[1-{2-[(2,5-Dichlorophenyl)amino]-2-oxoethyl}-2,4-dioxo-thieno[3,2-d]pyrimidin-3-yl]-N-(2-phenylethyl)acetamide Thieno[3,2-d]pyrimidine-2,4-dione - 2,5-Dichlorophenylaminoethyl at C1
- Phenethylacetamide at C3
Dione, Dichloro, Amide ~529.37 Enhanced halogen bonding (dual Cl), moderate solubility due to phenethyl group
: N-(3-Chlorophenyl)-2-[[3-(4-methylphenyl)-4-oxo-thieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide Thieno[3,2-d]pyrimidin-4-one - 4-Methylphenyl at C3
- Sulfanylacetamide at C2
Oxo (C4), Sulfur linker, Chloro ~429.88 Reduced hydrogen bonding (single oxo), increased rigidity (sulfanyl group)
: N-(2-Chloro-4-methylphenyl)-2-{4-oxo-7-phenyl-thieno[3,2-d]pyrimidin-3-yl}acetamide Thieno[3,2-d]pyrimidin-4-one - 7-Phenyl at C7
- 2-Chloro-4-methylphenylacetamide at C3
Oxo (C4), Chloro, Methyl 409.89 Steric hindrance (7-phenyl), moderate LogP (methyl group)

*Estimated based on analogous structures.

Key Observations:

Compounds with sulfanyl linkers () exhibit distinct electronic profiles due to sulfur’s polarizability, which may alter metabolic stability .

Substituent Effects: The 3-chlorophenyl group in the target and enhances hydrophobic interactions, but its positional isomerism (e.g., 2,5-dichloro in ) could modulate selectivity .

Synthetic Challenges: The dione core in the target requires precise oxidation conditions, unlike mono-oxo analogs synthesized via simpler cyclization (e.g., ) . Coupling reactions for the acetamide side chain (e.g., EDC/HOBt in ) may face steric hindrance from the cyclohexyl group, necessitating optimized protocols .

Research Implications

The cyclohexyl-methyl group warrants further study for its impact on pharmacokinetics, particularly bioavailability and half-life. Comparative studies with and could elucidate the role of dione versus oxo cores in efficacy .

Biological Activity

The compound 2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-cyclohexyl-N-methylacetamide is a heterocyclic organic molecule that has garnered attention for its potential biological activities. This compound features a thienopyrimidine core with a chlorophenyl substituent and an acetamide moiety. The unique structural characteristics of this compound suggest various pharmacological applications, particularly in the fields of medicinal chemistry and drug development.

Chemical Structure and Properties

  • Molecular Formula: C21H16ClN3O3S
  • Molecular Weight: 411.9 g/mol
  • IUPAC Name: 2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-cyclohexyl-N-methylacetamide

Biological Activity Overview

Compounds related to thienopyrimidines have been extensively studied for their diverse biological activities. The following sections detail the pharmacological effects and mechanisms of action associated with this specific compound.

Anticancer Activity

Research indicates that thienopyrimidine derivatives exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

CompoundActivityMechanism
2-(3-(4-chlorophenyl)-2,4-dioxo-thieno[3,2-d]pyrimidin-1(2H)-yl)AnticancerInduction of apoptosis
2-(3-(3-fluorophenyl)-2,4-dioxo-thieno[3,2-d]pyrimidin-1(2H)-yl)AnticancerCell cycle arrest

Antimicrobial Properties

The thienopyrimidine scaffold has also been linked to antimicrobial activities. Compounds within this class have demonstrated effectiveness against bacterial strains and fungi. The presence of the chlorophenyl group enhances the lipophilicity of the molecule, potentially improving its membrane permeability.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in cancer progression or microbial metabolism.
  • Signal Transduction Pathways: Interaction with pathways regulating cell growth and apoptosis suggests a multifaceted role in cellular processes.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of thienopyrimidine derivatives:

  • Study on Anticancer Activity: A study published in a peer-reviewed journal evaluated the anticancer potential of structurally similar thienopyrimidines. The results indicated significant cytotoxic effects on breast cancer cells with IC50 values in the low micromolar range.
    • Reference:
  • Antimicrobial Evaluation: Another research article assessed the antimicrobial activity of various thienopyrimidine derivatives against common pathogens. The findings revealed promising activity against both Gram-positive and Gram-negative bacteria.
    • Reference:

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